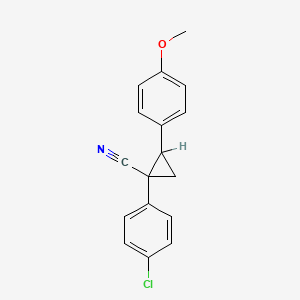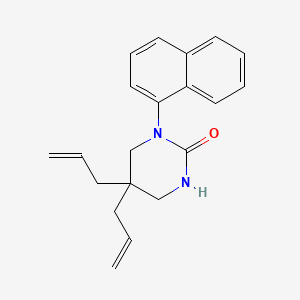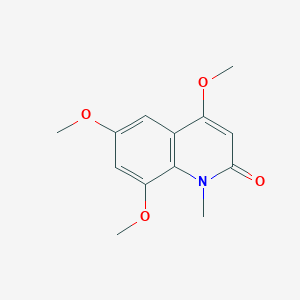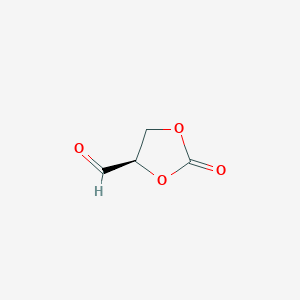
Cyclopropanecarbonitrile, 1-(p-chlorophenyl)-2-(p-methoxyphenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclopropanecarbonitrile, 1-(p-chlorophenyl)-2-(p-methoxyphenyl)- is an organic compound that belongs to the class of nitriles This compound features a cyclopropane ring attached to a carbonitrile group, with additional substituents of p-chlorophenyl and p-methoxyphenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of cyclopropanecarbonitrile, 1-(p-chlorophenyl)-2-(p-methoxyphenyl)- typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of a p-chlorophenyl and p-methoxyphenyl substituted alkene with a diazo compound in the presence of a transition metal catalyst, such as rhodium or copper. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and temperatures ranging from room temperature to moderate heating.
Industrial Production Methods
Industrial production methods for such compounds may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and stringent control of reaction parameters to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Cyclopropanecarbonitrile, 1-(p-chlorophenyl)-2-(p-methoxyphenyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas in the presence of a palladium catalyst can convert the nitrile group to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride in ether.
Substitution: Nitric acid for nitration, bromine in carbon tetrachloride for bromination.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Amines.
Substitution: Nitro derivatives, halogenated compounds.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action for cyclopropanecarbonitrile, 1-(p-chlorophenyl)-2-(p-methoxyphenyl)- depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved would require detailed biochemical studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclopropanecarbonitrile, 1-(p-chlorophenyl)-2-(p-hydroxyphenyl)-: Similar structure but with a hydroxyl group instead of a methoxy group.
Cyclopropanecarbonitrile, 1-(p-bromophenyl)-2-(p-methoxyphenyl)-: Similar structure but with a bromine atom instead of a chlorine atom.
Uniqueness
Cyclopropanecarbonitrile, 1-(p-chlorophenyl)-2-(p-methoxyphenyl)- is unique due to the combination of its substituents, which can influence its chemical reactivity and potential applications. The presence of both p-chlorophenyl and p-methoxyphenyl groups can lead to distinct electronic and steric effects, making it a valuable compound for research and development.
Propriétés
Numéro CAS |
32589-54-1 |
|---|---|
Formule moléculaire |
C17H14ClNO |
Poids moléculaire |
283.7 g/mol |
Nom IUPAC |
1-(4-chlorophenyl)-2-(4-methoxyphenyl)cyclopropane-1-carbonitrile |
InChI |
InChI=1S/C17H14ClNO/c1-20-15-8-2-12(3-9-15)16-10-17(16,11-19)13-4-6-14(18)7-5-13/h2-9,16H,10H2,1H3 |
Clé InChI |
UKBFLNJUMCRCGX-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C2CC2(C#N)C3=CC=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-({4-Methoxy-3-[(propan-2-yl)oxy]phenyl}methyl)imidazolidin-2-one](/img/structure/B14677551.png)



![Benzo[h]quinolin-4-ol, 6-chloro-1,2,3,4-tetrahydro-](/img/structure/B14677566.png)

![4-[[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]methyl]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14677577.png)


![Ethyl 3-[4-(3-ethoxy-3-oxoprop-1-enyl)phenyl]prop-2-enoate;2-[4-(2-hydroxyethoxy)cyclohexyl]oxyethanol](/img/structure/B14677597.png)

![4-[(4-Methoxybenzene-1-carbothioyl)sulfanyl]butanoic acid](/img/structure/B14677615.png)
![4-[(E)-(4-Butoxyphenyl)diazenyl]phenyl butanoate](/img/structure/B14677624.png)
